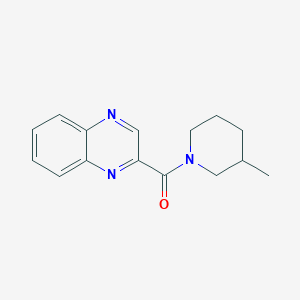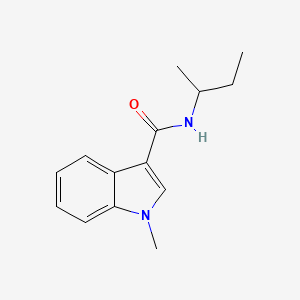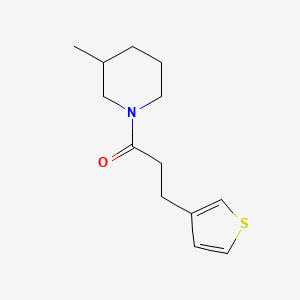
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone, also known as MQM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MQM is a heterocyclic compound that contains a quinoxaline ring and a piperidine ring, making it a unique and interesting molecule to study.
Scientific Research Applications
(3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for further development as a cancer treatment.
In pharmacology, this compound has been studied for its potential as a painkiller. Studies have shown that this compound has analgesic properties and can reduce pain in animal models. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
In materials science, this compound has been studied for its potential as a building block for organic electronics. Studies have shown that this compound can be used to create organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), making it a promising candidate for further development in this field.
Mechanism of Action
The mechanism of action of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is not fully understood, but studies have shown that it interacts with several molecular targets in the body. One of the main targets of this compound is the voltage-gated sodium channel, which is involved in the transmission of pain signals in the body. This compound has been shown to inhibit the activity of this channel, leading to a reduction in pain.
This compound has also been shown to interact with several other molecular targets, including the cannabinoid receptor CB1, the serotonin receptor 5-HT3, and the GABA receptor. These interactions may contribute to the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects in the body. In animal models, this compound has been shown to reduce pain and inflammation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-anxiety and anti-depressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone in lab experiments is its unique chemical structure, which allows it to interact with several molecular targets in the body. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments.
However, there are also limitations to using this compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult and expensive to produce. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific molecular pathways.
Future Directions
There are several future directions for research on (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone. One area of research is the development of this compound as a cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer.
Another area of research is the development of this compound as a painkiller. Studies are needed to determine the optimal dosage and administration method for this compound in humans, as well as its potential for addiction and abuse.
Finally, there is potential for further research on the use of this compound in materials science. Studies are needed to determine the optimal conditions for using this compound as a building block for organic electronics, as well as its potential for commercial applications.
In conclusion, this compound is a unique and interesting molecule that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but the current research suggests that this compound has promising potential in the areas of cancer treatment, pain management, and materials science.
Synthesis Methods
The synthesis of (3-Methylpiperidin-1-yl)-quinoxalin-2-ylmethanone is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-chloroquinoxaline with (3-methylpiperidin-1-yl)methanone in the presence of a base. The reaction takes place at high temperatures and yields this compound as a white crystalline solid.
properties
IUPAC Name |
(3-methylpiperidin-1-yl)-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-4-8-18(10-11)15(19)14-9-16-12-6-2-3-7-13(12)17-14/h2-3,6-7,9,11H,4-5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXDIZMFJHCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,4-Dimethylphenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7515026.png)

![N-(6-methylpyridin-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515057.png)

![3-(2-Phenoxyethyl)-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7515060.png)








